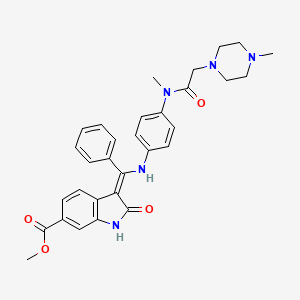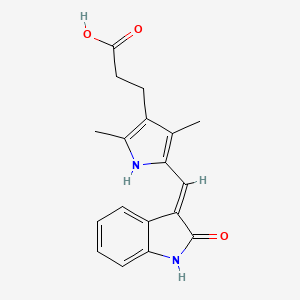
GNE-493
Übersicht
Beschreibung
GNE-493 is a potent, selective, and orally available dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR). It has shown potential anticancer activity by inhibiting various PI3K isoforms and mTOR, making it a promising candidate for cancer treatment .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Werkzeugverbindung zur Untersuchung der PI3K- und mTOR-Signalwege.
Biologie: Untersucht auf seine Auswirkungen auf die Zellsignalisierung und Apoptose.
Medizin: Als potenzieller Therapeutikum für die Krebsbehandlung, insbesondere in Prostata- und Brustkrebsmodellen.
Industrie: In der Medikamentenentwicklung und pharmazeutischen Forschung eingesetzt, um wirksamere Antikrebsmittel zu entwickeln .
Wirkmechanismus
GNE-493 übt seine Wirkungen aus, indem es die PI3K- und mTOR-Signalwege hemmt, die für Zellwachstum, Proliferation und Überleben entscheidend sind. Durch die Blockierung dieser Signalwege induziert this compound Apoptose und hemmt das Tumorwachstum. Die Verbindung zielt auf mehrere Isoformen von PI3K (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) und mTOR ab, was sie zu einem Breitbandinhibitor mit erheblichem therapeutischem Potenzial macht .
Wirkmechanismus
Mode of Action
GNE-493 interacts with its targets by blocking the Akt-mTOR activation in primary human prostate cancer cells . Even in the presence of a constitutively-active mutant Akt1, which restores Akt-mTOR activation, this compound still induces prostate cancer cell death . Moreover, this compound remains cytotoxic in Akt1/2-silenced primary prostate cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is responsible for cell migration, proliferation, and drug resistance in various cancers . This compound inhibits this pathway, leading to decreased cell viability, proliferation, and migration . Additionally, this compound downregulates Sphingosine Kinase 1 (SphK1) , causing ceramide accumulation in primary prostate cancer cells .
Pharmacokinetics
This compound exhibits improved metabolic stability , oral bioavailability , and excellent pharmacokinetic parameters . These properties contribute to its efficacy as a therapeutic agent.
Result of Action
The action of this compound results in significant oxidative stress and activation of the programmed necrosis cascade in treated prostate cancer cells . This leads to apoptosis, or programmed cell death . In animal models, daily single-dose oral administration of this compound robustly inhibited the growth of prostate cancer xenografts .
Action Environment
Safety and Hazards
GNE-493 is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemische Analyse
Biochemical Properties
GNE-493 potently inhibits the viability, proliferation, and migration in different primary and established prostate cancer cells, provoking apoptosis . It interacts with the PI3K/mTOR pathway, blocking Akt-mTOR activation in primary human prostate cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking Akt-mTOR activation, which leads to inhibited viability, proliferation, and migration in prostate cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the PI3K/mTOR pathway. It acts as a dual inhibitor of PI3K and mTOR, leading to blocked Akt-mTOR activation .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit the growth of prostate cancer cells in laboratory settings. This includes long-term effects on cellular function observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, daily single dose this compound oral administration robustly inhibited the growth of the prostate cancer xenograft .
Metabolic Pathways
This compound is involved in the PI3K/mTOR metabolic pathway. It interacts with this pathway to exert its effects, including the inhibition of cell proliferation and migration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GNE-493 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required purity standards for pharmaceutical applications. The production involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GNE-493 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Bedingungen variieren je nach spezifischer Reaktion, umfassen aber im Allgemeinen kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können. Diese Derivate werden oft untersucht, um die Struktur-Aktivitäts-Beziehung zu verstehen und die Wirksamkeit der Verbindung zu optimieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GNE-490: Ein weiterer dualer PI3K/mTOR-Inhibitor mit ähnlichen pharmakokinetischen Eigenschaften.
Dactolisib (BEZ235): Ein dualer Kinaseinhibitor, der auf PI3K und mTOR abzielt.
Umbralisib: Ein selektiver PI3Kδ-Inhibitor mit zusätzlicher Aktivität gegen Caseinkinase 1 Epsilon .
Einzigartigkeit von GNE-493
This compound zeichnet sich durch seine verbesserte metabolische Stabilität, orale Bioverfügbarkeit und hervorragende pharmakokinetische Parameter aus. Es hat eine robuste Wirksamkeit in verschiedenen Krebsmodellen gezeigt, darunter Prostata- und Brustkrebs, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Eigenschaften
IUPAC Name |
2-[2-(2-aminopyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXMMFPAPDGYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033735-94-2 | |
| Record name | GNE-493 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033735942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNE-493 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L843LS9YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


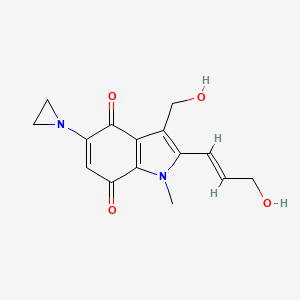


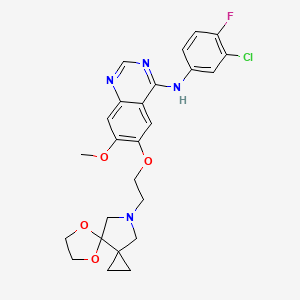


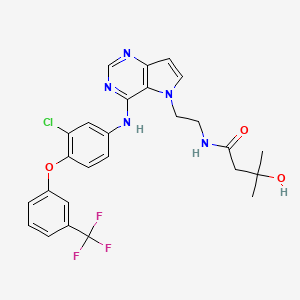
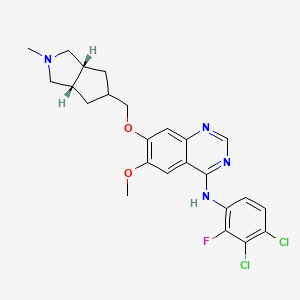
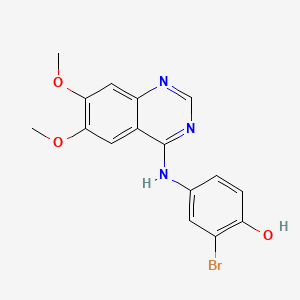
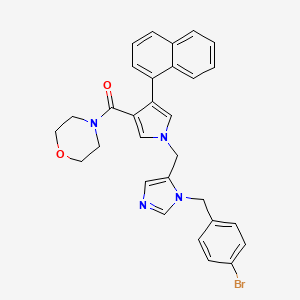
![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)

